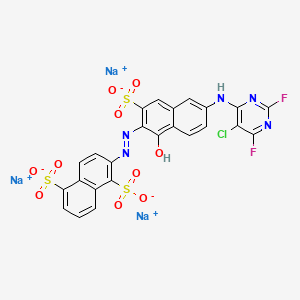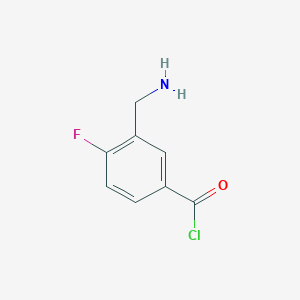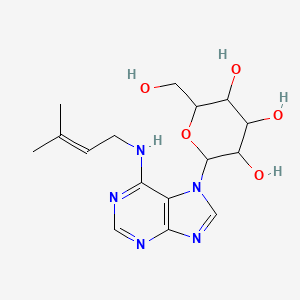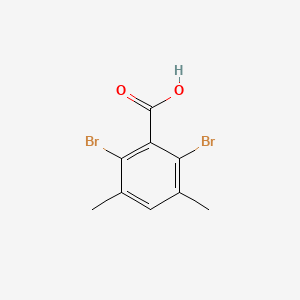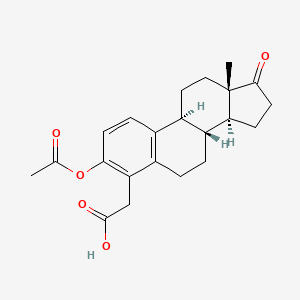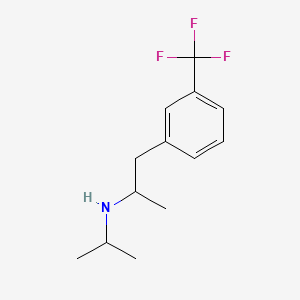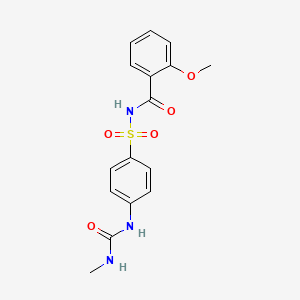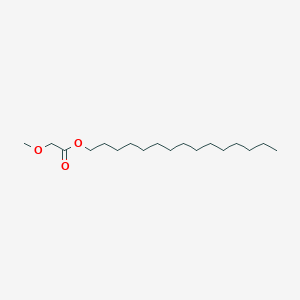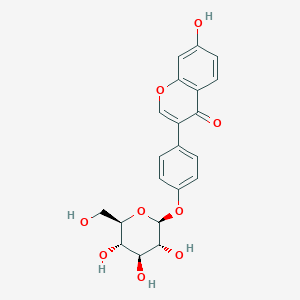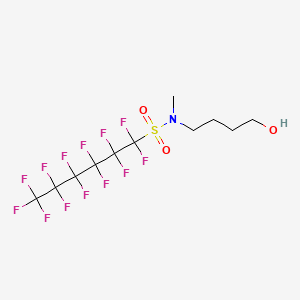
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- is a perfluoroalkyl sulfonamide compound. Perfluoroalkyl sulfonamides are a class of chemicals known for their unique properties, including high thermal stability, chemical resistance, and surfactant properties. These compounds are often used in various industrial applications due to their ability to repel water and oil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- typically involves the following steps:
Fluorination: The starting material, hexanesulfonamide, undergoes a fluorination process to introduce the perfluoroalkyl groups. This is usually achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Hydroxybutylation: The fluorinated intermediate is then reacted with 4-hydroxybutylamine to introduce the hydroxybutyl group. This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to introduce the N-methyl group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Methyl iodide (CH3I)
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Amines, Alcohols
Substitution: Various sulfonamide derivatives
Applications De Recherche Scientifique
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of perfluoroalkyl substances in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and fire-fighting foams.
Mécanisme D'action
The mechanism of action of 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound’s perfluoroalkyl groups provide it with surfactant properties, allowing it to reduce surface tension and form micelles in aqueous solutions.
Membrane Interaction: The hydroxybutyl and sulfonamide groups enable the compound to interact with biological membranes, potentially altering their permeability and fluidity.
Chemical Stability: The presence of perfluoroalkyl groups imparts high chemical stability, making the compound resistant to degradation and suitable for use in harsh environments.
Comparaison Avec Des Composés Similaires
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- can be compared with other similar compounds, such as:
Perfluorooctanesulfonamide (PFOSA): Similar in structure but with a longer perfluoroalkyl chain. PFOSA is widely used in industrial applications but has raised environmental concerns due to its persistence and bioaccumulation.
Perfluorobutanesulfonamide (PFBS): Has a shorter perfluoroalkyl chain, making it less persistent in the environment compared to PFOSA. PFBS is used in various applications, including fire-fighting foams and coatings.
Perfluorohexanesulfonamide (PFHxS): Similar in structure but with a different functional group. PFHxS is used in similar applications but has different physicochemical properties.
Conclusion
1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methyl- is a versatile compound with unique properties and a wide range of applications in chemistry, biology, medicine, and industry. Its high chemical stability, surfactant properties, and ability to interact with biological membranes make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
68239-74-7 |
|---|---|
Formule moléculaire |
C11H12F13NO3S |
Poids moléculaire |
485.26 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(4-hydroxybutyl)-N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C11H12F13NO3S/c1-25(4-2-3-5-26)29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h26H,2-5H2,1H3 |
Clé InChI |
UXBLTIRZNSMGNQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


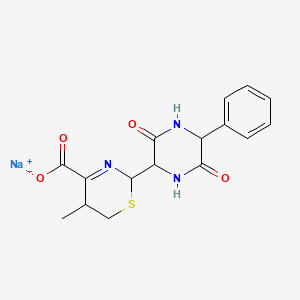
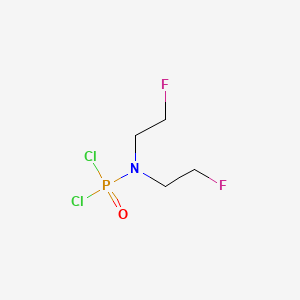


![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
